molecular formula C16H16Cl2N2O2 B13413020 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride

Cat. No.: B13413020
M. Wt: 339.2 g/mol
InChI Key: GALMFSMHOIZOPK-UHFFFAOYSA-N
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Description

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a benzoyl group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chloroaniline and N-methylacetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride: Shares structural similarities but lacks the benzoyl group.

    2-Amino-N-(2-benzoylphenyl)acetamide Hydrochloride: Similar structure but without the chlorine atom.

Uniqueness

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride is unique due to the presence of both the benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride, with the CAS number 72854-51-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15ClN2O2·HCl
  • Molecular Weight : 316.76 g/mol
  • SMILES Notation : Cl.CN(C(=O)CN)c1ccc(Cl)cc1C(=O)c2ccccc2

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its antiviral properties, particularly against HIV. The compound is categorized under non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections.

The compound functions by binding to the reverse transcriptase enzyme, inhibiting its activity and preventing viral replication. This mechanism is vital for controlling HIV infections and has been a focus in drug development strategies.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant antiviral activity:

  • In vitro Studies : The compound showed effective inhibition of HIV replication in various cell lines, with an EC50 value indicating potent activity against wild-type (WT) strains.
  • Toxicity Profiles : Toxicity assessments revealed no acute toxicity at therapeutic doses, suggesting a favorable safety profile.

Case Studies

  • Study on Antiviral Efficacy :
    • A study published in MDPI reported that the compound displayed an EC50 value of approximately 10.6 nM against WT HIV strains, demonstrating its potential as a therapeutic agent in HIV treatment .
  • Comparative Analysis with Other NNRTIs :
    • Comparative studies indicated that this compound has a better pharmacokinetic profile than some existing NNRTIs, with improved oral bioavailability and lower clearance rates in liver microsomes .

Data Table: Biological Activity Summary

Parameter Value
CAS Number 72854-51-4
Molecular Weight 316.76 g/mol
EC50 (HIV WT) 10.6 nM
Toxicity (Single Dose) No mortality observed
Oral Bioavailability Estimated at 15.5%

Properties

Molecular Formula

C16H16Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C16H15ClN2O2.ClH/c1-19(15(20)10-18)14-8-7-12(17)9-13(14)16(21)11-5-3-2-4-6-11;/h2-9H,10,18H2,1H3;1H

InChI Key

GALMFSMHOIZOPK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN.Cl

Origin of Product

United States

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